molecular formula C9H16FNO2 B13223950 1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid

1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid

Cat. No.: B13223950
M. Wt: 189.23 g/mol
InChI Key: HTJRNQRRBYYVGF-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C9H17ClFNO2. It is known for its unique structural properties, which include a fluorine atom attached to a pyrrolidine ring and a tert-butyl group. This compound is primarily used in research and industrial applications due to its distinctive chemical characteristics .

Preparation Methods

The synthesis of 1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid involves several steps. One common synthetic route includes the fluorination of a pyrrolidine derivative followed by the introduction of a tert-butyl group. The reaction conditions typically involve the use of fluorinating agents such as Selectfluor and tert-butylating agents like tert-butyl chloride. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature.

Scientific Research Applications

1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound can form strong hydrogen bonds with active site residues, enhancing binding affinity and specificity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in biological systems .

Comparison with Similar Compounds

1-tert-Butyl-3-fluoropyrrolidine-3-carboxylic acid can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H16FNO2

Molecular Weight

189.23 g/mol

IUPAC Name

1-tert-butyl-3-fluoropyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H16FNO2/c1-8(2,3)11-5-4-9(10,6-11)7(12)13/h4-6H2,1-3H3,(H,12,13)

InChI Key

HTJRNQRRBYYVGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC(C1)(C(=O)O)F

Origin of Product

United States

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